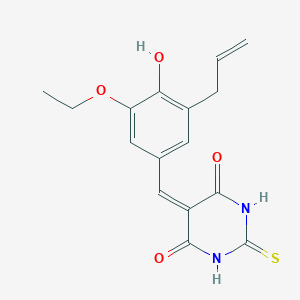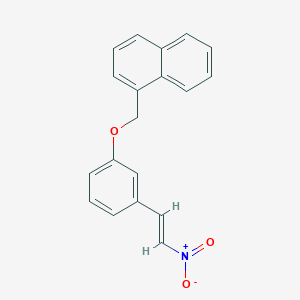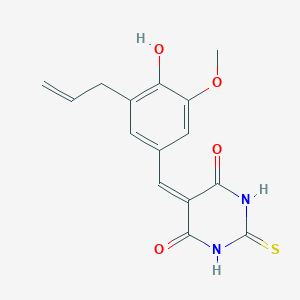
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one, also known as MDPT, is a novel psychoactive substance that belongs to the cathinone class. This compound is structurally similar to other synthetic cathinones such as methylone, butylone, and ethylone. MDPT has gained popularity among recreational drug users due to its stimulant and euphoric effects. In recent years, there has been an increasing interest in studying the synthesis, mechanism of action, and physiological effects of MDPT.
Mecanismo De Acción
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in the stimulant and euphoric effects of the compound. The exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one is not well understood and requires further investigation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and produces stereotyped behaviors such as head twitching and hyperactivity. Chronic use of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been associated with neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in large quantities. Additionally, it has a long half-life, which allows for extended periods of observation. However, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several limitations, including its potential for neurotoxicity and the lack of knowledge about its long-term effects.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of depression and anxiety disorders. Additionally, further investigation is needed to understand the exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one and its effects on the brain. Finally, more research is needed to determine the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one use and its potential for addiction and abuse.
Métodos De Síntesis
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one can be synthesized using various methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-chloroacetophenone. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential therapeutic applications. One study showed that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Another study demonstrated that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has anxiolytic effects, which may be beneficial in the treatment of anxiety disorders. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11(8-15(20)12-2-4-13(18)5-3-12)19-14-6-7-16-17(9-14)22-10-21-16/h2-9,19H,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXROZQHWFLWFY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)

![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)

![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)

![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)
![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5912223.png)
![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)